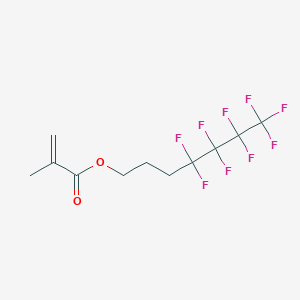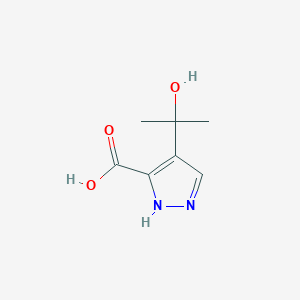
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, characterized by the presence of fluorine and hydroxyl groups, as well as a trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the precursor in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid, 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol, and substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H4F4O3 |
|---|---|
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15) |
InChI-Schlüssel |
XXBCOPDHZXQLCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)


![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)







